molecular formula C22H19ClN2O3 B5184402 N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide

N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide

Cat. No. B5184402
M. Wt: 394.8 g/mol
InChI Key: HXYUZIZDTRJIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide, also known as BML-210, is a potent and selective inhibitor of the transcription factor NF-κB. This compound has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide exerts its pharmacological effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of gene expression and plays a critical role in many cellular processes, including cell proliferation, apoptosis, and inflammation. N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide binds to the DNA-binding domain of NF-κB, preventing its interaction with DNA and subsequent transcriptional activation of target genes.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In immune cells, N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide in lab experiments is its potency and selectivity for NF-κB inhibition. This compound has been shown to be highly effective at inhibiting NF-κB activity in various cell types, making it a valuable tool for studying the role of NF-κB in disease pathogenesis. However, one limitation of using N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide is its potential off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide. One area of research is the development of more potent and selective inhibitors of NF-κB. Another area of research is the identification of biomarkers that can predict response to N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide treatment in cancer patients. In addition, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide in various disease settings. Finally, there is a need for more studies to elucidate the molecular mechanisms underlying the pharmacological effects of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide.

Synthesis Methods

N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide can be synthesized using a multi-step process starting from 2-chloro-5-methoxybenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methylbenzamide in the presence of a base such as triethylamine to yield the amide intermediate. The amide intermediate is then reacted with benzoyl chloride in the presence of a base and a catalyst such as 4-dimethylaminopyridine to yield the final product, N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide.

Scientific Research Applications

N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the main areas of research is cancer, where NF-κB has been shown to play a critical role in tumor growth and survival. N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide has been shown to inhibit NF-κB activity in cancer cells, leading to decreased cell proliferation and increased cell death. This compound has also been studied for its potential use in the treatment of inflammation and autoimmune disorders, where NF-κB is also implicated in the pathogenesis of these diseases.

properties

IUPAC Name

N-(4-benzamido-2-chloro-5-methoxyphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c1-14-8-6-7-11-16(14)22(27)24-18-13-20(28-2)19(12-17(18)23)25-21(26)15-9-4-3-5-10-15/h3-13H,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYUZIZDTRJIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2Cl)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide

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